molecular formula C17H22N6OS B10911015 2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide

2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide

Cat. No.: B10911015
M. Wt: 358.5 g/mol
InChI Key: LHGYHPWMVDFRMC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-ethyl-1-hydrazinecarbothioamide typically involves multiple stepsThe final step involves the coupling of the pyrazolo[3,4-b]pyridine derivative with N1-ethyl-1-hydrazinecarbothioamide under specific reaction conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-ethyl-1-hydrazinecarbothioamide has significant applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a kinase inhibitor, which makes it a promising candidate for cancer therapy. Additionally, its unique structure allows it to interact with various biological targets, making it useful in the study of cellular signaling pathways .

Mechanism of Action

The mechanism of action of this compound involves the inhibition of specific kinases, such as tropomyosin receptor kinases (TRKs). By binding to the active site of these kinases, it prevents their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:

  • 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide
  • 2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide

Compared to these compounds, 2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-ethyl-1-hydrazinecarbothioamide exhibits unique structural features that enhance its biological activity and selectivity .

Properties

Molecular Formula

C17H22N6OS

Molecular Weight

358.5 g/mol

IUPAC Name

1-[(3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-ethylthiourea

InChI

InChI=1S/C17H22N6OS/c1-3-18-17(25)21-20-16(24)11-8-12(9-4-5-9)19-15-13(11)14(10-6-7-10)22-23(15)2/h8-10H,3-7H2,1-2H3,(H,20,24)(H2,18,21,25)

InChI Key

LHGYHPWMVDFRMC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC(=NC2=C1C(=NN2C)C3CC3)C4CC4

Origin of Product

United States

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